molecular formula C8H13ClN2O2S B1435508 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride CAS No. 116599-33-8

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B1435508
CAS No.: 116599-33-8
M. Wt: 236.72 g/mol
InChI Key: SDFZFCMACVDSNI-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-formylbenzenesulfonamide with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

4-(methylaminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFZFCMACVDSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116599-33-8
Record name 4-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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